2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2,5-Dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a thiazolo[5,4-b]pyridine core, which is a heterocyclic aromatic structure containing sulfur and nitrogen atoms. The presence of dimethyl and phenyl groups attached to the sulfonamide moiety adds to its chemical complexity and potential biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is PI3Kα (Phosphoinositide 3-kinase alpha). PI3Kα is a crucial enzyme involved in cell signaling pathways, particularly the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway. Activation of PI3Kα leads to downstream effects related to cell growth, survival, and metabolism .
Mode of Action
The compound interacts with PI3Kα through its electron-deficient aryl group . Specifically, the more acidic sulfonamide NH proton in the compound forms a strong charged interaction with Lys802 in the PI3Kα active site. This interaction modulates PI3Kα activity, affecting downstream signaling pathways .
Biochemical Pathways
The affected pathways include the PI3K/Akt/mTOR pathway. Inhibition of PI3Kα disrupts the phosphorylation cascade, leading to altered cell proliferation, survival, and metabolism. Additionally, downstream targets such as Akt and mTOR are impacted, influencing cell growth and protein synthesis .
Pharmacokinetics
The compound’s pharmacokinetic properties play a crucial role in its efficacy:
- It is well-absorbed after oral administration. It exhibits moderate tissue distribution, with a preference for certain organs. Metabolized primarily by liver enzymes. Elimination occurs mainly via renal excretion. Its bioavailability depends on factors like solubility and permeability .
Result of Action
At the molecular and cellular levels, the compound’s action leads to:
- Altered cell cycle progression due to PI3Kα inhibition. Changes in apoptotic pathways. Impact on glucose metabolism and lipid synthesis. Influence on cell motility and invasiveness .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can affect the compound’s stability and efficacy. For instance, variations in gastric pH may impact its absorption, while drug interactions could alter its metabolism .
Biochemical Analysis
Biochemical Properties
2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as bacterial DNA gyrase, which is essential for DNA replication . Additionally, it can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions of 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide with these biomolecules are primarily driven by its thiazole ring, which can form hydrogen bonds and hydrophobic interactions with target molecules .
Cellular Effects
The effects of 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis. Additionally, 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can modulate the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to their inhibition or activation . For example, it can inhibit bacterial DNA gyrase by binding to its active site, preventing the enzyme from catalyzing the supercoiling of DNA . Additionally, 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its effects .
Metabolic Pathways
2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its bioavailability and efficacy, as certain metabolites may be more or less active than the parent compound .
Transport and Distribution
The transport and distribution of 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, ensuring that it reaches its target sites .
Subcellular Localization
The subcellular localization of 2,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to the mitochondria can affect cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core One common approach is the cyclization of appropriate thiazole derivatives with pyridine derivatives under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are typically employed.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Thioethers or other reduced derivatives.
Substitution: : Amides, ethers, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The biological activity of 2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been explored in various studies. It has shown potential as an anti-inflammatory and anticancer agent due to its ability to modulate biological pathways.
Medicine
In medicine, this compound has been investigated for its therapeutic potential. Its anti-inflammatory properties make it a candidate for the treatment of conditions such as arthritis and other inflammatory diseases.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for applications in pharmaceuticals, agrochemicals, and other sectors.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: : These compounds share the thiazolo[5,4-b]pyridine core but may differ in the substituents attached to the core.
Sulfonamide derivatives: : Other sulfonamide compounds with different aromatic groups or heterocycles.
Uniqueness
2,5-Dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of dimethyl and phenyl groups attached to the sulfonamide moiety. This structural feature may contribute to its distinct biological activity compared to other similar compounds.
Properties
IUPAC Name |
2,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-13-5-6-14(2)18(12-13)27(24,25)23-16-9-7-15(8-10-16)19-22-17-4-3-11-21-20(17)26-19/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEBZVZAWAWFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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